4-Morpholinobutane-1-sulfonic acid

説明

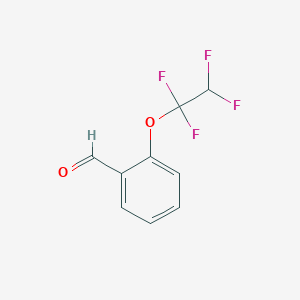

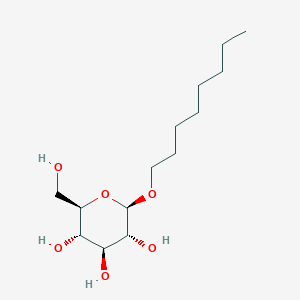

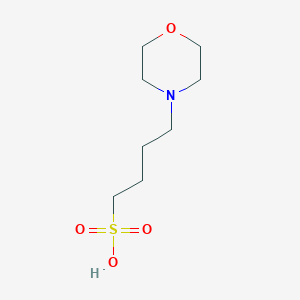

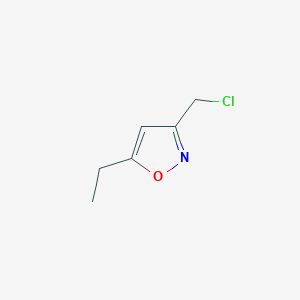

Morpholines and their derivatives, including 4-Morpholinobutane-1-sulfonic acid, are a class of organic compounds characterized by their incorporation of the morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms. These compounds are known for their versatility in organic synthesis, serving as catalysts, auxiliaries, and biologically active substances, as well as building blocks for further chemical modifications (Palchikov, 2013).

Synthesis Analysis

The synthesis of morpholine derivatives, including 4-Morpholinobutane-1-sulfonic acid, can be achieved through various routes starting from vicinal amino alcohols, derivatives, oxiranes, and aziridines. These methods highlight the adaptability of morpholine chemistry in creating a wide range of biologically active compounds and serve as a foundation for innovative organic synthesis strategies (Palchikov, 2013).

科学的研究の応用

Applications in Antibiotic Modulation

4-Morpholinobutane-1-sulfonic acid and its derivatives exhibit significant potential in the field of medical science, particularly in enhancing the efficacy of antibiotics against multidrug-resistant strains. A study by Oliveira et al. (2015) revealed the modulating activity of 4-(Phenylsulfonyl) morpholine, a compound with a morpholine group, against standard and multi-resistant strains of various microorganisms. The research highlighted its potential in reducing the minimum inhibitory concentration (MIC) of antibiotics, exemplified by its synergistic effect with amikacin against P. aeruginosa, indicating its potential as an antibiotic adjuvant in treating resistant infections (Oliveira et al., 2015).

Catalytic and Synthetic Applications

The versatility of 4-Morpholinobutane-1-sulfonic acid extends to its utility in chemical synthesis. Goli-Jolodar et al. (2016) developed a novel nano-sized N-sulfonic acid that demonstrated efficiency in promoting the one-pot synthesis of hexahydroquinolines via a four-component condensation process. The study emphasized the catalyst's reusability and its effectiveness in yielding products with excellent purity and yields, underscoring its potential in facilitating complex chemical reactions (Goli-Jolodar et al., 2016).

Environmental Monitoring

The environmental implications of 4-Morpholinobutane-1-sulfonic acid derivatives are also noteworthy. Zhang et al. (2019) developed a method employing ion chromatography and solid-phase extraction for detecting morpholinium cations in environmental water samples. The study's methodology showed promising results in monitoring the presence of these compounds in various water sources, highlighting the compound's significance in environmental chemistry and pollution monitoring (Zhang et al., 2019).

Safety and Hazards

作用機序

Target of Action

This compound is a type of zwitterionic buffer, similar to MOPS (3-(N-morpholino)propanesulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid)

Mode of Action

MOBS, like other buffers, does not interact with targets in the traditional sense of binding to a receptor or enzyme. Instead, it acts by resisting changes in pH. When an acid (H+ donor) or base (H+ acceptor) is added to a solution, the buffer compound can donate or accept H+ ions to counteract the pH change .

Biochemical Pathways

By resisting pH changes, buffers like MOBS help ensure that enzymes can function properly .

Result of Action

The primary result of MOBS’s action is the maintenance of a stable pH in the solution where it is present. This can have numerous downstream effects, particularly in biological systems. For example, maintaining a stable pH can help preserve the structure and function of proteins, including enzymes, in the solution .

Action Environment

Environmental factors can influence the action of MOBS. For instance, temperature can affect the pKa of MOBS, and thus its buffering capacity. Moreover, the presence of other ions in the solution can potentially interact with MOBS and alter its buffering capacity . .

特性

IUPAC Name |

4-morpholin-4-ylbutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S/c10-14(11,12)8-2-1-3-9-4-6-13-7-5-9/h1-8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWJTPBPWTSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394906 | |

| Record name | MOBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholinobutane-1-sulfonic acid | |

CAS RN |

115724-21-5 | |

| Record name | MOBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOBS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of MOBS?

A1: The molecular formula of MOBS is C8H17NO4S, and its molecular weight is 223.29 g/mol.

Q2: Is there any spectroscopic data available for MOBS?

A2: While specific spectroscopic data for MOBS is not extensively discussed in the provided research papers, general characterization techniques like NMR and IR spectroscopy can be employed to analyze its structure.

Q3: What are the main applications of MOBS in scientific research?

A3: MOBS is primarily used as a buffering agent in biological and chemical research. It helps maintain a stable pH in solutions, which is crucial for various experiments and assays.

Q4: Are there any studies investigating the use of MOBS in cell culture?

A4: While the provided research papers do not directly explore MOBS's use in cell culture, it is a commonly used buffer in this field due to its biocompatibility and ability to maintain physiological pH.

Q5: Can MOBS be used in studies involving metal ions?

A5: Yes, one study used a copper-containing nanomaterial (CuHARS) to investigate its effects on human chondrocytes []. While MOBS wasn't specifically mentioned, researchers often use buffers like MOBS in such experiments to control pH and prevent metal ion precipitation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)

![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)